molecular formula C10H18ClNO4 B2775034 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester CAS No. 150109-48-1

2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester

Cat. No. B2775034
CAS RN: 150109-48-1
M. Wt: 251.71
InChI Key: ZVIVWDWVAWCELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester” is a chemical compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H18ClNO4 . This indicates that it contains 10 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Synthesis of Complex Molecules

This compound serves as a versatile starting material for the synthesis of a wide range of complex molecules. For example, it is used in the synthesis of cyclic depsipeptides such as Lyngbyabellin A, which exhibit moderate cytotoxicity against specific cancer cell lines. The process involves condensation, protection, cyclodehydration, and aromatization steps, highlighting its utility in constructing biologically active compounds (Xiao Ji Wang et al., 2013).

Structural Studies and Conformation Analysis

Conformational analysis of derivatives of 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester, such as tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, has been conducted using single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the molecular structure and behavior in different phases, which is crucial for designing molecules with desired physical and chemical properties (K. Ejsmont et al., 2007).

Development of Peptidomimetics and Dipeptide Mimetics

The compound has been utilized in the synthesis of peptidomimetics, such as conformationally restricted dipeptidomimetics for caspase-1 inhibitors. These mimetics are important in medicinal chemistry for developing new therapeutic agents with improved specificity and efficacy. The synthesis demonstrates the compound's role in creating biologically relevant structures that can modulate protein-protein interactions (D. Lauffer & M. D. Mullican, 2002).

Chiral Synthesis and Enantioselectivity

It also plays a critical role in chiral synthesis, where its derivatives are used to develop enantiopure compounds. These activities underscore the importance of this compound in asymmetric synthesis, which is fundamental in producing pharmaceuticals with the desired activity and minimal side effects. For instance, the synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate demonstrates its utility in constructing chiral building blocks for further chemical transformations (O. Chaloin et al., 2008).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of this compound are used to synthesize polymers with specific chiroptical properties. These polymers have applications in various areas, including drug delivery systems, biodegradable materials, and optoelectronic devices. The ability to control the molecular architecture and functional properties of these polymers underscores the compound's significance in advanced materials research (Jinqing Qu et al., 2009).

properties

IUPAC Name

chloromethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4/c1-9(2,3)16-8(14)12-10(4,5)7(13)15-6-11/h6H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIVWDWVAWCELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure as described in Example 17 Step 1 using 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (1.07 g, 5.29 mmol) in DCM (25 mL) and H2O (25 mL), NaHCO3 (1.78 g, 21.2 mmol), TBAHSO4 (0.18 g, 0.53 mmol) and a solution of chloromethyl sulfochloridate (638 μL, 6.35 mmol) in DCM (5 mL). The title compound was obtained as a white solid (1.16 g, 87.7%). The title compound was characterized by 1H NMR as shown below:
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
87.7%

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